Triazolam-D4
Vue d'ensemble
Description
Triazolam is a benzodiazepine used for short-term treatment of insomnia . It is also known by the brand name Halcion . It is used to treat insomnia (trouble in sleeping) and is usually used for short-term (usually 7 to 10 days) use only .
Synthesis Analysis
The synthesis of triazolam involves a common step of cyclization and formation of the triazolam ring from acetyl hydrazone derivatives . In hypnosis models in mice, triazolam was found to be more potent on a weight basis than flurazepam, nitrazepam, and diazepam .Molecular Structure Analysis
The molecular formula of triazolam is C17H12Cl2N4 . The average mass is 343.210 Da and the monoisotopic mass is 342.043915 Da .Chemical Reactions Analysis
Triazolam is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . All these metabolites were almost completely reduced in the presence of a CYP3A inhibitor, itraconazole .Physical and Chemical Properties Analysis
Triazolam has a molecular weight of 343.21 and is soluble in 0.1 M HCl . The density of triazolam is 1.5±0.1 g/cm3 .Applications De Recherche Scientifique
Plasma Concentration-Effect Relationships : A study by Baktır et al. (1983) found that triazolam, due to its short plasma half-life, is suitable for studying concentration-effect relationships in healthy subjects. Significant results were observed in psychologic tests like the digit-symbol substitution test and the card-sorting test (Baktır, Fisch, Huguenin, & Bircher, 1983).
Use in Pediatric Dentistry : Raadall et al. (1999) conducted a randomized clinical trial which found that triazolam did not significantly reduce negative behaviors in pediatric dental patients compared to a placebo, but it did shorten the length of dental treatment by reducing dentist time in preparing the child for the procedure (Raadall, Coldwell, Kaakko, Milgrom, Weinstein, Perkis, & Karl, 1999).
Improvement of Nocturnal Sleep in Narcoleptics : A study by Thorpy et al. (1992) showed that short-term use of triazolam improves nocturnal sleep quality in narcoleptics without reducing daytime excessive sleepiness (Thorpy, Snyder, Alóe, Ledereich, & Starz, 1992).
Regulatory Science and Risk Assessment : Abraham and Sheppard (1999) explored the regulatory science behind triazolam, focusing on conflicting clinical risk assessments in British and American drug regulations, highlighting the socio-political factors influencing these assessments (Abraham & Sheppard, 1999).
Pharmacological Properties and Therapeutic Efficacy : Pakes et al. (1981) provided a comprehensive review of triazolam's pharmacological properties and its effectiveness in patients with insomnia, emphasizing its suitability as a hypnotic due to its short half-life and minimal residual sedative effects (Pakes, Brogden, Heel, Speight, & Avery, 1981).
Pharmacokinetic Study Using Liquid Chromatography-Tandem Mass Spectrometry : Pan et al. (2008) developed a method for determining triazolam and its metabolites in human plasma, using triazolam-D4 as the internal standard, which is critical for pharmacokinetic studies (Pan, Lin, Huang, Hsiong, & Pao, 2008).
Interaction with Diltiazem : Kosuge et al. (1997) investigated the interaction between triazolam and diltiazem, finding that diltiazem significantly affects the pharmacokinetics of triazolam and enhances its sedative effects (Kosuge, Nishimoto, Kimura, Umemura, Nakashima, & Ohashi, 1997).
Behavioral Effects in Humans : Fillmore et al. (2001) demonstrated that triazolam impairs inhibitory control of behavior in humans, contributing to the understanding of how sedative-hypnotic drugs can induce states of behavioral disinhibition (Fillmore, Rush, Kelly, & Hays, 2001).
Anticonvulsant Properties in Rats : Gaudreault et al. (1996) explored the anticonvulsant properties and disposition of triazolam in rats, providing insights into its pharmacokinetic-pharmacodynamic relationship in the context of seizure activity (Gaudreault, Varin, & Pollack, 1996).
Use as Premedication for General Anesthesia : Kim et al. (2015) evaluated the anxiolytic, sedative, and amnestic properties of triazolam and alprazolam as pre-anesthetic medications, finding that triazolam produced a higher incidence of amnesia without causing respiratory depression (Kim, Lee, Pyeon, & Jeong, 2015).
Mécanisme D'action
Target of Action
Triazolam-D4, like its parent compound Triazolam, primarily targets the GABA_A receptor . The GABA_A receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABA is an inhibitory neurotransmitter, which means it reduces neuron excitability .
Mode of Action
This compound interacts with its target, the GABA_A receptor, by binding nonspecifically to benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As these benzodiazepine receptors are thought to be coupled to GABA_A receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .
Biochemical Pathways
This compound, like Triazolam, is metabolized in the liver by the CYP3A4 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various substances. The active site of CYP3A4 is spacious, allowing it to oxidize large polycyclic aromatic hydrocarbons and macrolides such as Triazolam .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Triazolam. Triazolam has a bioavailability of 44% when administered orally and 53% when administered sublingually . It has a fast onset of action (15-30 minutes) and a short elimination half-life (1.5-5.5 hours), which is excreted through the kidneys .
Result of Action
The interaction of this compound with the GABA_A receptor results in various pharmacological effects. It enhances the inhibitory actions of GABA in the brain, leading to a decrease in neuronal excitability . This can result in relaxation, sedation, and reduced seizure activity . In addition, it has been found to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties .
Action Environment
Environmental factors can influence the action of this compound. For instance, the consumption of certain foods like grapefruit can reduce the metabolism of Triazolam by the CYP3A4 enzyme, which increases the serum concentration of Triazolam . Therefore, it’s important to consider dietary and environmental factors when administering this compound.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Triazolam-D4 interacts with several enzymes and proteins in the body. It is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . These interactions are primarily facilitated by the Cytochrome P450 3A (CYP3A) enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the CYP3A enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of benzodiazepines. Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the CYP3A enzyme during its metabolism . The compound can also affect metabolic flux and metabolite levels.
Propriétés
IUPAC Name |
8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFWLTCLBGQGBO-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016464 | |
Record name | Triazolam-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145225-04-3 | |
Record name | Triazolam-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the role of Triazolam-D4 in the analysis of Triazolam and its metabolites?
A: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Triazolam and its metabolites (α-hydroxytriazolam and 4-hydroxytriazolam) in human urine [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.